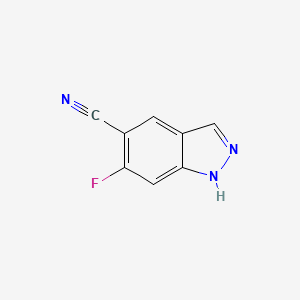

6-Fluoro-1H-indazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-1H-indazole-5-carbonitrile is a heterocyclic organic compound that features a fused benzene and pyrazole ring system. The presence of a fluorine atom at the 6th position and a cyano group at the 5th position of the indazole ring makes this compound unique. Indazole derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

Reactions with primary amines (e.g., methylamine) yield 6-amino derivatives, useful in kinase inhibitor synthesis .

-

Steric hindrance from the adjacent cyano group slows substitution kinetics compared to non-fluorinated analogs .

Cyano Group Transformations

The electron-withdrawing cyano group facilitates hydrolysis and reduction:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.)/H₂O, reflux | 5-Carboxylic acid derivative | |

| Reduction | LiAlH₄ or H₂/Pd-C in ethanol | 5-Aminomethylindazole |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via a nitrilium ion intermediate, stabilized by the indazole’s aromatic system.

-

Catalytic hydrogenation selectively reduces the cyano group to an amine without affecting the fluorine.

Electrophilic Substitution

The indazole ring participates in electrophilic substitutions, primarily at the 3- and 4-positions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 3-Nitro-6-fluoro-1H-indazole-5-carbonitrile | |

| Halogenation | Cl₂ or Br₂ in acetic acid | 3-Halo derivatives |

Regioselectivity :

Nitration favors the 3-position due to electron density modulation by the cyano group .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Applications :

Cyclization and Ring Expansion

The cyano group participates in heterocycle formation:

Notable Example :

Reaction with hydrazine forms 5-aminopyrazole-indazole hybrids, evaluated for antiproliferative effects .

Stability and Degradation

Under prolonged basic conditions (pH > 10), the cyano group hydrolyzes to an amide, while strong oxidants (e.g., KMnO₄) degrade the indazole ring. Storage recommendations include inert atmospheres and desiccants to prevent moisture-induced side reactions.

Applications De Recherche Scientifique

6-Fluoro-1H-indazole-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of 6-Fluoro-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent bioactive molecule. The cyano group also plays a crucial role in its reactivity and interaction with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole-5-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.

6-Chloro-1H-indazole-5-carbonitrile: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.

5-Fluoro-1H-indazole-6-carbonitrile: The positions of the fluorine and cyano groups are swapped, affecting its chemical behavior and biological interactions.

Uniqueness

6-Fluoro-1H-indazole-5-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the cyano group increases its reactivity, making it a valuable compound in various research fields.

Activité Biologique

6-Fluoro-1H-indazole-5-carbonitrile is a fluorinated derivative of indazole known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anticancer Properties : The compound has shown promise as a potential anticancer agent, with studies indicating its ability to inhibit tumor cell proliferation.

- Antimicrobial Activity : Research has highlighted its effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Neurological Applications : There is ongoing investigation into its role in treating neurological disorders due to its interaction with specific molecular targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in cancer treatment where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : It interacts with various receptors, enhancing or inhibiting their functions, which is crucial for its antimicrobial and anticancer activities.

- Increased Binding Affinity : The presence of the fluorine atom enhances the compound's binding affinity to biological targets, improving its efficacy compared to non-fluorinated analogs.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound. The compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. The study highlighted that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Efficacy

In another research article focusing on antimicrobial properties, this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Klebsiella pneumoniae | 31.25 |

These results indicate that the compound could serve as a lead structure for developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-indazole-5-carbonitrile | Lacks fluorine; lower stability and binding affinity | Limited anticancer and antimicrobial activity |

| 6-Chloro-1H-indazole-5-carbonitrile | Contains chlorine instead of fluorine; different reactivity | Moderate antimicrobial properties |

| 5-Fluoro-1H-indazole-6-carbonitrile | Fluorine at a different position; altered interactions | Varies in efficacy compared to 6-fluoro |

The positioning of the fluorine and cyano groups in this compound contributes significantly to its enhanced stability and biological activity compared to its analogs .

Propriétés

IUPAC Name |

6-fluoro-1H-indazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUYVSMGNDIOLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.